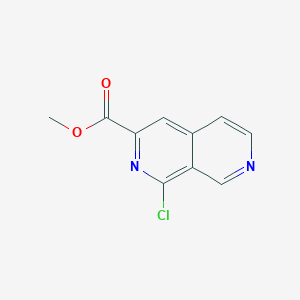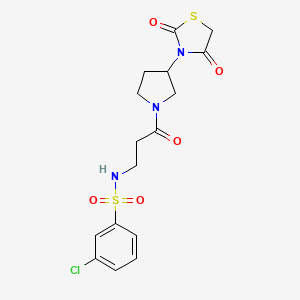
3-chloro-N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H18ClN3O5S2 and its molecular weight is 431.91. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research has highlighted the synthesis of compounds substituted with sulfonamide, sulfonylurea(-thiourea) pharmacophores, and derived thiazole ring systems, including the benzenesulfonamide derivatives. These compounds have been evaluated for their in vitro antitumor activities. Studies have shown promising broad-spectrum antitumor activity against a variety of tumor cell lines. The compounds exhibit significant cytostatic and cytotoxic potentials, indicating their utility in cancer research and potential therapeutic applications (Rostom, 2006).
Carbonic Anhydrase Inhibition
A novel set of chlorinated benzenesulfonamide derivatives have been synthesized and investigated for their binding affinity and selectivity against human carbonic anhydrases. These compounds have shown low nanomolar affinity against cancer-related carbonic anhydrase IX, suggesting their potential in developing inhibitors with higher selectivity for specific isozymes. This research points to the role of benzenesulfonamide derivatives in cancer treatment through enzyme inhibition (Balandis et al., 2020).
Antimicrobial and Antifungal Activities
Several studies have synthesized new derivatives of benzenesulfonamide with various pharmacophores, including thiazole and pyrazole rings. These compounds have been evaluated for their antimicrobial and antifungal activities. The research demonstrates the utility of these derivatives in combating microbial infections, with some compounds showing promising activities comparable to standard drugs (Patel & Shaikh, 2010).
Anticonvulsant Agents
Benzenesulfonamide derivatives have also been explored for their potential as anticonvulsant agents. The synthesis of heterocyclic compounds containing a sulfonamide moiety and their subsequent evaluation for anticonvulsant activity revealed several compounds that provide protection against induced convulsions. This research underscores the potential of benzenesulfonamide derivatives in developing new therapeutic agents for treating convulsive disorders (Farag et al., 2012).
Environmental Occurrence and Analysis
Beyond medicinal applications, benzenesulfonamides, along with benzotriazoles and benzothiazoles, have been identified as emerging organic pollutants due to their widespread use in industry and households. Analytical methods for their determination in environmental matrices have been reviewed, highlighting their occurrence in water, soil, and air. This research is crucial for understanding the environmental impact of these compounds and developing strategies for their removal and management (Herrero et al., 2014).
properties
IUPAC Name |
3-chloro-N-[3-[3-(2,4-dioxo-1,3-thiazolidin-3-yl)pyrrolidin-1-yl]-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O5S2/c17-11-2-1-3-13(8-11)27(24,25)18-6-4-14(21)19-7-5-12(9-19)20-15(22)10-26-16(20)23/h1-3,8,12,18H,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPVDTAOIWRENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidin-1-yl)-3-oxopropyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2,4-dimethylphenyl)urea](/img/structure/B2985262.png)
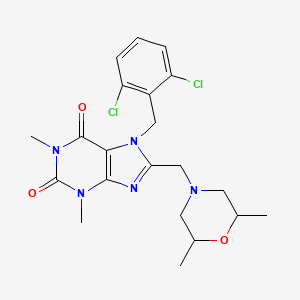
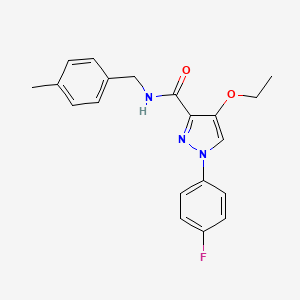
![N-[2-(2,3-Dichlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2985265.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2985268.png)
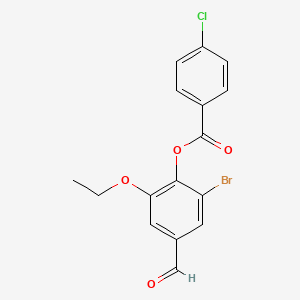
![N-methyl-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2985272.png)
![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)
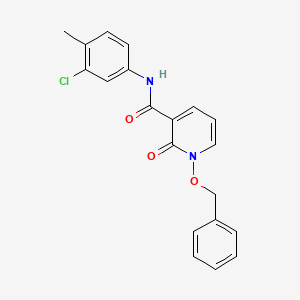

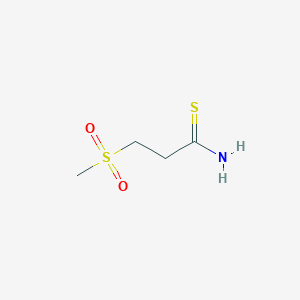
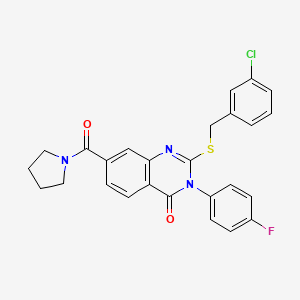
![N-(4-acetylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2985280.png)
